rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride
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Overview
Description
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride: is a synthetic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of an oxolane ring substituted with an ethyl-pyrazolyl group and an amine group. The dihydrochloride form indicates that it is a salt formed with two equivalents of hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride typically involves the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl-pyrazolyl group: This step may involve the use of pyrazole derivatives and ethylation reactions.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions could target the pyrazole ring or the oxolane ring, leading to various reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amine or pyrazole groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or imines, while substitution could produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its amine group could facilitate binding to various biological targets.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might serve as a lead compound for the development of new drugs, particularly if it exhibits biological activity.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Receptor interaction: Acting as an agonist or antagonist at specific receptors.
Pathway modulation: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-amine: Lacks the dihydrochloride form, which may affect its solubility and stability.
2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-amine: Similar structure but with a methyl group instead of an ethyl group, potentially altering its biological activity.
3-amino-2-(1-ethyl-1H-pyrazol-5-yl)oxolane: Different positioning of the amine group, which could influence its reactivity and interactions.
Uniqueness
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both an ethyl-pyrazolyl group and an amine group. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2307776-94-7 |
---|---|
Molecular Formula |
C9H17Cl2N3O |
Molecular Weight |
254.2 |
Purity |
95 |
Origin of Product |
United States |
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